4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride
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Overview
Description
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzyl chloride with 3-aminopyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound plays a crucial role in its biological activity by interacting with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride can be compared with other similar compounds, such as:
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile: The non-hydrochloride form of the compound.
4-((3-Aminopyrrolidin-1-yl)methyl)benzamide: A structurally similar compound with an amide group instead of a nitrile group.
4-((3-Aminopyrrolidin-1-yl)methyl)benzaldehyde: A compound with an aldehyde group instead of a nitrile group. The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C12H16ClN3 |
---|---|
Molecular Weight |
237.73 g/mol |
IUPAC Name |
4-[(3-aminopyrrolidin-1-yl)methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c13-7-10-1-3-11(4-2-10)8-15-6-5-12(14)9-15;/h1-4,12H,5-6,8-9,14H2;1H |
InChI Key |
QMXCJWXLLWCMRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)C#N.Cl |
Origin of Product |
United States |
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